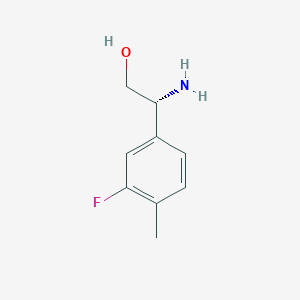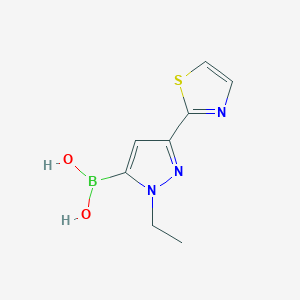
(1-Ethyl-3-(thiazol-2-yl)-1H-pyrazol-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]boronic acid: is a boronic acid derivative that features a unique combination of a thiazole and pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the boronic acid group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]boronic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis method, which involves the reaction of α-haloketones with thioamides or thiourea under acidic conditions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazines with 1,3-diketones or β-ketoesters.
Coupling of Thiazole and Pyrazole Rings: The thiazole and pyrazole rings are then coupled using a suitable linker, such as an alkyl chain, through nucleophilic substitution or other coupling reactions.
Introduction of the Boronic Acid Group:
Industrial Production Methods
Industrial production of [1-ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]boronic acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and diborane are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Boronate esters, boranes, and other reduced derivatives.
Substitution: Various substituted thiazole-pyrazole derivatives.
科学研究应用
Chemistry
In chemistry, [1-ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]boronic acid is used as a building block in the synthesis of complex organic molecules. Its boronic acid group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds, pharmaceuticals, and agrochemicals .
Biology
In biology, this compound is studied for its potential as a bioactive molecule. The thiazole and pyrazole rings are known to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties . Researchers are investigating its potential as a lead compound for the development of new drugs .
Medicine
In medicine, [1-ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]boronic acid is being explored for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development .
Industry
In industry, this compound is used in the development of new materials, such as polymers and catalysts. Its boronic acid group allows it to form stable complexes with various metal ions, making it useful in catalysis and materials science .
作用机制
The mechanism of action of [1-ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]boronic acid involves its interaction with specific molecular targets and pathways. The thiazole and pyrazole rings can interact with enzymes and receptors, modulating their activity . The boronic acid group can form reversible covalent bonds with active site residues, such as serine or threonine, in enzymes, leading to inhibition or activation of their function .
相似化合物的比较
Similar Compounds
[1-ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]boronic acid: can be compared with other boronic acid derivatives, such as phenylboronic acid, benzylboronic acid, and pyridylboronic acid.
Thiazole derivatives: Compounds like 2-aminothiazole and 4-methylthiazole.
Pyrazole derivatives: Compounds like 3,5-dimethylpyrazole and 4-bromopyrazole.
Uniqueness
The uniqueness of [1-ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]boronic acid lies in its combination of thiazole and pyrazole rings with a boronic acid group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
属性
分子式 |
C8H10BN3O2S |
|---|---|
分子量 |
223.06 g/mol |
IUPAC 名称 |
[2-ethyl-5-(1,3-thiazol-2-yl)pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C8H10BN3O2S/c1-2-12-7(9(13)14)5-6(11-12)8-10-3-4-15-8/h3-5,13-14H,2H2,1H3 |
InChI 键 |
HBFIOJMUBZSZKF-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NN1CC)C2=NC=CS2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bicyclo[3.1.0]hexanylmethanamine](/img/structure/B13557872.png)
![7-tert-butoxycarbonyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B13557877.png)
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile](/img/structure/B13557883.png)
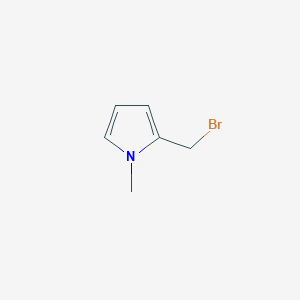
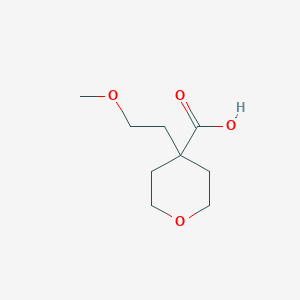

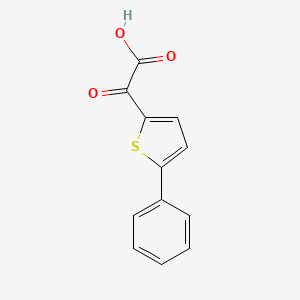

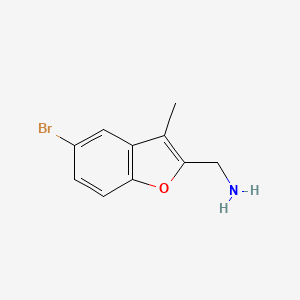
![(2E)-N-[4-(acetylamino)phenyl]-3-{2-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enamide](/img/structure/B13557915.png)


![2-{1-[2-(pyrimidin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13557947.png)
